4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

LARG inhibitor SAR phenylpyrazolidine potency comparison RhoGEF inhibitor screening

4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (commonly designated Y16; CAS 429653-73-6) is a phenylpyrazolidine-3,5-dione derivative that acts as a potent, selective inhibitor of the interaction between leukemia-associated Rho guanine nucleotide exchange factor (LARG) and RhoA. Identified via virtual screening and validated in biochemical and cellular assays, Y16 binds to the DH-PH domain junction of LARG with an equilibrium dissociation constant (Kd) of approximately 76–80 nM and suppresses LARG-catalyzed RhoA activation in a dose-dependent manner.

Molecular Formula C24H20N2O3
Molecular Weight 384.4 g/mol
Cat. No. B11934007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Molecular FormulaC24H20N2O3
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4
InChIInChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27)
InChIKeyITMLWGWTDWJSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16) — Selective LARG-RhoA Interaction Inhibitor for Rho Signaling Research and Procurement


4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (commonly designated Y16; CAS 429653-73-6) is a phenylpyrazolidine-3,5-dione derivative that acts as a potent, selective inhibitor of the interaction between leukemia-associated Rho guanine nucleotide exchange factor (LARG) and RhoA [1]. Identified via virtual screening and validated in biochemical and cellular assays, Y16 binds to the DH-PH domain junction of LARG with an equilibrium dissociation constant (Kd) of approximately 76–80 nM and suppresses LARG-catalyzed RhoA activation in a dose-dependent manner [2]. The compound is broadly employed in signal transduction research, particularly in studies of RhoA-mediated cytoskeletal regulation, cancer cell migration, and inflammatory signaling [2].

Why 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione Cannot Be Interchanged with Generic Analogs or Closely Related Pyrazolidinediones


Although numerous 4-arylidene-1-phenylpyrazolidine-3,5-diones share the same core scaffold, the inhibitory potency and selectivity toward the LARG–RhoA interface are exquisitely sensitive to minor structural modifications. A systematic structure–activity relationship analysis demonstrated that the analog YA01, which differs from Y16 by only a single methyl group, retains merely 27.1% of Y16's relative potency in suppressing LARG binding to RhoA [1]. Furthermore, other pyrazolidinedione derivatives or alternative Rho pathway inhibitors such as Rhosin (G04) target different molecular interfaces (e.g., the GEF-recognition site on RhoA itself) and do not replicate the DH-PH domain blockade achieved by Y16 [1]. Consequently, substituting Y16 with an uncharacterized or even a closely related phenylpyrazolidinedione analog risks substantial loss of target engagement and confounding experimental outcomes.

Quantitative Differentiators of 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16) Versus Closest Analogs and Alternatives


Y16 Achieves >3-Fold Higher Relative Potency Than the Closest Methyl-Shifted Analog YA01 in a LARG–RhoA Binding Assay

In a head-to-head in vitro structure–activity relationship study of phenylpyrazolidine analogs, Y16 demonstrated the highest potency among all tested derivatives. The closest structural analog YA01, which differs only in the position of a single methyl group on the benzyloxy ring, exhibited only 27.1% of the inhibitory activity of Y16 in the LARG–RhoA binding assay [1].

LARG inhibitor SAR phenylpyrazolidine potency comparison RhoGEF inhibitor screening

Y16 Alone Inhibits LARG–RhoA Binding with a ~5 μM IC50, and Synergy with Rhosin/G04 Reduces the IC50 to ~1 μM

In biochemical LARG–RhoA binding assays, Y16 used as a single agent exhibited an IC50 of approximately 5 μM. When combined with Rhosin/G04 (a RhoA activation site inhibitor), the IC50 dropped to approximately 1 μM — a 5-fold improvement over Y16 alone and a 10-fold improvement over Rhosin/G04 alone (IC50 ~10 μM) [1].

drug synergy RhoA GTPase inhibition dual inhibitor strategy

Y16 Selectively Blocks G-Protein-Coupled RhoGEF–RhoA Interactions Without Affecting DBL-Family RhoGEFs, Rho Effectors, or RhoGAP

Complex formation assays demonstrated that Y16 inhibits RhoA binding to the G-protein-coupled RhoGEFs LARG, p115 RhoGEF, and PDZ RhoGEF, while exhibiting no detectable inhibition of RhoA interaction with DBL or LBC (two DBL-family RhoGEFs that activate RhoA), nor of Cdc42 or Rac1 binding to their respective GEFs intersectin and TrioN, nor of RhoA binding to downstream effectors (ROCKII, mDia, PKN) or RhoGAP (p190RhoGAP) [1].

RhoGEF selectivity off-target profiling signaling specificity

Y16 Recapitulates RhoA Genetic Deletion Phenotypes In Vivo in a House Dust Mite-Induced Allergic Airway Inflammation Model

In a mouse model of house dust mite (HDM)-induced allergic airway inflammation, treatment with Y16 phenocopied the effects of conditional RhoA knockout in Th17 cells, markedly suppressing Th17 differentiation and effector cytokine secretion, as well as reducing pulmonary inflammatory cell infiltration and bronchoalveolar lavage cytokines [1].

in vivo RhoA inhibition Th17 differentiation allergic airway inflammation

Y16 from Selleckchem Exhibits >99% Purity by HPLC, Exceeding Typical Purities of Generic LARG Inhibitor Analogs

According to the vendor certificate of analysis, Y16 (Cat.No. S6752) supplied by Selleckchem achieves a purity of 99.24% as determined by HPLC . In contrast, generic phenylpyrazolidine analogs often lack documented purity specifications or are listed with lower purities (e.g., 95–98%), increasing the risk of impurity-driven assay variability .

inhibitor purity quality control reproducible research

Y16 Demonstrates ≥2-Year Stability at -80°C, Minimizing Degradation-Induced Artifacts in Long-Term Studies

MedChemExpress recommends storage of Y16 stock solutions at -80°C for up to 2 years, with -20°C storage acceptable for 1 year [1]. Such defined stability parameters are critical for maintaining consistent inhibitory activity over extended experimental timelines, whereas stability data for in-house or generic pyrazolidinedione derivatives are rarely provided.

compound stability storage recommendation long-term inhibition experiments

Best-Suited Research and Industrial Application Scenarios for 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16) Based on Verifiable Differentiation Evidence


Dissection of LARG-Specific RhoA Signaling in Cancer Cell Migration and Invasion Assays

Y16 uniquely inhibits the LARG–RhoA interaction without affecting DBL, LBC, or other DBL-family RhoGEFs, as demonstrated in complex formation assays [1]. This makes Y16 the preferred probe for studies requiring selective blockade of G-protein-coupled RhoGEF activity, such as serum-induced RhoA activation in MCF7 breast cancer cells, where Y16 suppresses mammary sphere formation without affecting nontransforming MCF10A cells [1].

Synergistic RhoA Pathway Inhibition Using Y16 + Rhosin/G04 Dual-Targeting Strategy

Biochemical and cellular data show that combining Y16 with Rhosin/G04 lowers the effective IC50 for LARG–RhoA inhibition from ~5 μM (Y16 alone) to ~1 μM, and achieves complete abolition of RhoA-mediated stress fiber formation at 2.5 μM each, compared to >10 μM required for either agent alone [1]. This synergy enables potent RhoA pathway suppression at low compound concentrations, minimizing cytotoxicity and off-target effects [1].

In Vivo Modeling of RhoA-Dependent Inflammatory Processes and Th17-Mediated Airway Inflammation

Y16 treatment recapitulates the phenotype of conditional RhoA knockout mice in a house dust mite-induced allergic airway inflammation model, suppressing Th17 differentiation and pulmonary inflammation [2]. This validates Y16 as a pharmacological alternative to genetic ablation for studying RhoA function in Th17 biology and for preclinical evaluation of anti-inflammatory strategies targeting the RhoA axis.

High-Reproducibility Biochemical and Cellular Assays Requiring Stringent Purity and Stability Standards

Y16 sourced from quality-controlled vendors such as Selleckchem (purity 99.24% by HPLC) and MedChemExpress (documented stability of 2 years at -80°C) [3] provides the lot-to-lot consistency and chemical integrity necessary for quantitative inhibitor studies, high-throughput screening, and long-duration experiments where compound degradation could introduce artifacts.

Quote Request

Request a Quote for 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.